A-484954

Description

Structure

3D Structure

Properties

IUPAC Name |

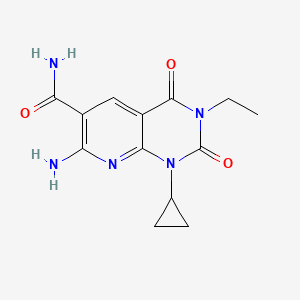

7-amino-1-cyclopropyl-3-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-2-17-12(20)8-5-7(10(15)19)9(14)16-11(8)18(13(17)21)6-3-4-6/h5-6H,2-4H2,1H3,(H2,14,16)(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWODCHXORCTEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(N=C2N(C1=O)C3CC3)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566729 | |

| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142557-61-7 | |

| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142557-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of A-484954: A Selective eEF2K Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-484954 is a potent and selective, ATP-competitive inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a crucial regulator of protein synthesis.[1][2] Discovered through high-throughput screening of a chemical library, this small molecule, with the systematic name 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, has become a valuable tool for investigating the physiological and pathological roles of eEF2K.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery

This compound was identified as a highly selective inhibitor of eEF2K from a chemical library via a high-throughput screening (HTS) campaign.[4] This effort was prompted by the need for more specific inhibitors of eEF2K, as earlier compounds like NH125 showed some contradictory effects on eEF2 phosphorylation.[1][5] The screening process identified this compound as a promising hit with sub-micromolar inhibitory activity against eEF2K and minimal off-target effects on a wide range of other serine/threonine and tyrosine kinases.[6]

Synthesis of this compound

The synthesis of this compound, a pyrido[2,3-d]pyrimidine-2,4-dione derivative, has been reported through a multi-step process. Two primary synthetic routes are described below, starting from 6-amino-1,3-disubstituted uracils.

Experimental Protocol: Synthesis of this compound

Method 1:

A synthetic route to this compound (referred to as compound 6 ) starts from 6-amino-1-ethyluracil.

-

Step 1: Synthesis of 6-Amino-1-cyclopropyl-3-ethyl-uracil. 6-Amino-1-ethyluracil is reacted with the appropriate reagents to introduce a cyclopropyl group at the N1 position.

-

Step 2: Vilsmeier Reagent Formation. A Vilsmeier reagent is prepared using dimethylformamide and oxalyl chloride.

-

Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine core. The resulting intermediate from Step 1 is treated with the Vilsmeier reagent, followed by reaction with cyanoacetamide in the presence of a base like triethylamine in ethanol to yield this compound (6 ). This two-step process yields the final compound in approximately 78% yield.[3]

Method 2:

An alternative synthesis involves a different cyclization strategy.

-

Starting Material: 6-amino-1,3-disubstituted uracils.

-

Reaction Steps: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, including this compound, were synthesized from these starting materials. The specific reagents and conditions for each step to yield this compound would follow a similar logic of forming the fused pyridine ring.[3][7]

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of eEF2K with a reported IC50 of approximately 280 nM in enzymatic assays.[6] It acts in an ATP-competitive manner, with its IC50 value increasing with higher concentrations of ATP, while being unaffected by the concentration of calmodulin.[6] this compound effectively reduces the phosphorylation of eEF2 in cellular assays without altering the total protein level of eEF2.[1]

Quantitative Data for this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 (eEF2K) | 280 nM | Enzymatic Assay | [6] |

| IC50 (eEF2K) | 420 nM | Enzymatic Assay | [3][7] |

| Inhibition of eEF2 Phosphorylation | Effective at concentrations as low as 10 µM in cell-based assays | Western Blot in H1299 cells | [2] |

| Effect on Cancer Cell Growth | Minimal | Cell viability assays | [5] |

Key Signaling Pathways Influenced by this compound

This compound, through its inhibition of eEF2K, has been shown to modulate several signaling pathways, leading to a range of cellular and physiological effects.

Vasorelaxation and Blood Pressure Regulation

This compound induces vasorelaxation and can lower blood pressure.[4][8] This is thought to occur through a dual mechanism:

-

Direct opening of inwardly rectifying potassium (Kir) channels in vascular smooth muscle cells.

-

Activation of the β2-adrenergic receptor pathway , leading to increased cAMP and PKA activity, which further potentiates Kir channel activation.[4]

Caption: this compound induced vasorelaxation pathway.

Diuretic Effect via the NO/Nrf2/AT2R Pathway

In spontaneously hypertensive rats, this compound has been shown to have a diuretic effect. This is mediated by the activation of the Nitric Oxide (NO)/Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Angiotensin II type 2 receptor (AT2R) pathway.

Caption: this compound induced diuretic effect pathway.

Experimental Protocols

eEF2K Enzymatic Assay (Luminescence-based HTS)

This protocol is adapted from a high-throughput screening assay for eEF2K inhibitors.

Materials:

-

Purified human eEF2K enzyme

-

MH-1 peptide (surrogate substrate)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.15 µM BSA, 100 µM EGTA)

-

This compound (or test compounds)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Assay Plate Preparation: Dispense 2 µL of the compound dilutions into the wells of a 384-well plate.

-

Enzyme and Substrate Preparation: Prepare an assay mixture containing eEF2K (e.g., 6 ng/µL) and MH-1 peptide (e.g., 100 µmol/L) in kinase buffer.

-

Reaction Initiation: Add 4 µL of the assay mixture to each well. Then, add 4 µL of ATP solution to initiate the kinase reaction. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound.

Western Blot for eEF2 Phosphorylation

This protocol is used to assess the effect of this compound on eEF2 phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., H1299)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-eEF2 (Thr56) and anti-total eEF2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies against phospho-eEF2 and total eEF2. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated eEF2 to total eEF2 for each treatment condition.

Caption: Western Blot experimental workflow.

Conclusion

This compound is a pivotal pharmacological tool for studying the multifaceted roles of eEF2K in health and disease. Its discovery through high-throughput screening and subsequent chemical synthesis have provided researchers with a selective and potent inhibitor. The detailed understanding of its synthesis, biological activity, and effects on key signaling pathways, as outlined in this guide, will facilitate further research into the therapeutic potential of targeting eEF2K in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.

References

- 1. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A-484954: An In-depth Technical Guide to a Selective eEF2K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-484954 is a potent and selective small-molecule inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a unique α-kinase that plays a critical role in regulating protein synthesis. By phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K halts the elongation phase of translation. This mechanism is implicated in various cellular processes and disease states, including cancer, neurological disorders, and cardiovascular conditions. This compound serves as a crucial research tool for elucidating the physiological and pathological roles of the eEF2K signaling pathway. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound, with the IUPAC name 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, is a pyrido-pyrimidinedione derivative.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide |

| CAS Number | 142557-61-7 |

| Molecular Formula | C₁₃H₁₅N₅O₃[2] |

| Molecular Weight | 289.29 g/mol [2] |

| SMILES | O=C(C1=C(N2C3CC3)N=C(N)C(C(N)=O)=C1)N(CC)C2=O |

| InChI Key | HWODCHXORCTEGU-UHFFFAOYSA-N |

| Property | Value |

| Physical Form | Off-white powder |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO: ≥2.5 mg/mL |

| Storage | Store at 2-8°C. Stock solutions can be stored at -20°C for up to 3 months. |

Biological Activity and Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor of eEF2K with a reported half-maximal inhibitory concentration (IC₅₀) of 280 nM in enzymatic assays.[3][4] Its inhibitory activity is dependent on the concentration of ATP but is not affected by calmodulin concentrations.[5] this compound demonstrates high selectivity for eEF2K over a broad range of other serine/threonine and protein tyrosine kinases.[4]

The primary mechanism of action of this compound is the inhibition of eEF2 phosphorylation at Threonine 56. This inhibition leads to the sustained activity of eEF2, thereby promoting the elongation stage of protein synthesis. In cellular assays, treatment with this compound has been shown to decrease the levels of phosphorylated eEF2 (p-eEF2) without altering the total eEF2 protein levels.[6]

Key Experiments and Methodologies

eEF2K Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against eEF2K.

Methodology: A luminescence-based kinase assay can be employed. The assay measures the amount of ATP remaining in the reaction after the kinase reaction.

-

Reagents: Recombinant eEF2K enzyme, calmodulin, a suitable peptide substrate (e.g., MH-1 peptide), ATP, and a kinase-glo® luminescent kinase assay kit.[4] this compound is used as the test inhibitor.[4]

-

Procedure:

-

Prepare a reaction mixture containing eEF2K, calmodulin, and the peptide substrate in a kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the kinase-glo® reagent and measuring the luminescence using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

Western Blot Analysis of eEF2 Phosphorylation

Objective: To assess the effect of this compound on eEF2 phosphorylation in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-eEF2 (Thr56) overnight at 4°C.[7]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total eEF2 or a housekeeping protein like β-actin.[6]

-

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a predetermined density and allow them to attach.[6]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a positive control (e.g., a known cytotoxic agent) for a specified period (e.g., 72 hours).[6]

-

Viability Measurement: Assess cell viability using a suitable assay, such as the CyQuant® NF Cell Proliferation Assay, which measures cellular DNA content.[6]

-

At the end of the treatment period, remove the culture medium.

-

Add the CyQuant® NF reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Signaling Pathways and Visualizations

This compound, by inhibiting eEF2K, modulates a central node in cellular signaling that integrates inputs from various pathways controlling cell growth, metabolism, and stress responses.

Upstream Regulation of eEF2K

The activity of eEF2K is tightly regulated by several key signaling pathways. The mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, inhibits eEF2K activity. Conversely, the AMP-activated protein kinase (AMPK) pathway, which is activated under conditions of low cellular energy, stimulates eEF2K. The MEK/ERK pathway can also influence eEF2K activity, often through its interaction with the mTORC1 pathway.

Caption: Upstream regulators of eEF2K activity.

Downstream Effects of this compound

By inhibiting eEF2K, this compound prevents the phosphorylation of eEF2. This leads to the continuous activity of eEF2, which facilitates the translocation of the ribosome along the mRNA, thereby promoting protein synthesis elongation.

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of the target pathway and a functional outcome.

Caption: Experimental workflow for this compound.

Conclusion

This compound is an invaluable tool for researchers studying the intricate roles of eEF2K in health and disease. Its high potency and selectivity allow for precise interrogation of the eEF2K signaling pathway. The information and protocols provided in this guide offer a solid foundation for utilizing this compound in various experimental settings to further unravel the complexities of translational control and its implications for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-eEF2 (Thr56) Antibody | Cell Signaling Technology [cellsignal.com]

The Role of Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical α-kinase that plays a critical role in the regulation of protein synthesis and cellular homeostasis. Operating as a key sensor of cellular stress, eEF2K integrates signals from various pathways to control the rate of translational elongation. Its activity is tightly regulated by upstream effectors such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin complex 1 (mTORC1), as well as by intracellular calcium levels. By phosphorylating and inactivating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K acts as a brake on protein synthesis, a process that is highly energy-intensive. This function is crucial for cell survival under conditions of nutrient deprivation, hypoxia, and other stresses. Dysregulation of eEF2K signaling has been implicated in a range of pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention. This guide provides an in-depth overview of the role of eEF2K in cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Introduction to eEF2K

Eukaryotic elongation factor 2 kinase (eEF2K), also known as calmodulin-dependent protein kinase III (CaMKIII), is a unique serine/threonine kinase belonging to the α-kinase family, which is structurally distinct from the majority of eukaryotic protein kinases[1]. Its primary and only well-established substrate is eukaryotic elongation factor 2 (eEF2), a GTP-binding protein essential for the translocation step of polypeptide chain elongation during mRNA translation[2].

The phosphorylation of eEF2 on Threonine 56 by eEF2K prevents its interaction with the ribosome, thereby inhibiting translation[3]. This regulatory mechanism is a critical component of the cellular response to stress, allowing for the conservation of energy and resources when they are scarce. The activity of eEF2K itself is intricately controlled by a variety of signaling inputs, positioning it as a central hub in the maintenance of cellular homeostasis.

Upstream Regulation of eEF2K Signaling

The activity of eEF2K is modulated by a complex network of upstream signaling pathways that respond to the metabolic state of the cell, growth factor availability, and intracellular calcium levels.

Activation by Calcium/Calmodulin and Autophosphorylation

eEF2K is activated by the binding of calcium-calmodulin (Ca2+/CaM)[4]. This interaction triggers a conformational change that facilitates the rapid autophosphorylation of eEF2K at Threonine 348[4][5]. This autophosphorylation event leads to a further conformational change that enhances the kinase's activity towards eEF2[4][5]. This two-step activation mechanism allows for a swift response to changes in intracellular calcium concentrations[4][6].

Regulation by Metabolic Sensors: AMPK and mTORC1

AMP-activated protein kinase (AMPK) , a key sensor of cellular energy status, is a major activator of eEF2K. Under conditions of low energy (high AMP:ATP ratio), AMPK directly phosphorylates eEF2K at Serine 398, leading to its activation[7][8]. This provides a direct link between the cell's energy levels and the rate of protein synthesis, allowing for a rapid shutdown of this energy-consuming process during metabolic stress[8][9].

Conversely, the mammalian target of rapamycin complex 1 (mTORC1) , a central regulator of cell growth and proliferation, negatively regulates eEF2K activity. In the presence of growth factors and ample nutrients, mTORC1 signaling leads to the inhibitory phosphorylation of eEF2K at multiple sites, including Serine 78 and Serine 366[10][11]. This inhibition is relieved under conditions of nutrient or growth factor deprivation, allowing for eEF2K activation and the subsequent suppression of protein synthesis[3][10].

Downstream Effectors and Cellular Functions

The primary downstream effect of eEF2K activation is the inhibition of protein synthesis through the phosphorylation of eEF2. This has profound consequences for various cellular processes.

Regulation of Protein Synthesis

By phosphorylating eEF2 at Threonine 56, eEF2K effectively halts the elongation phase of translation[3]. This serves as a crucial mechanism for conserving cellular energy and resources during periods of stress, such as nutrient deprivation, hypoxia, and genotoxic stress.

Role in Autophagy

eEF2K has been shown to play a regulatory role in autophagy, a cellular process of self-digestion that is essential for survival during starvation and for the clearance of damaged organelles. In some contexts, eEF2K activity is required for the induction of autophagy in response to nutrient deprivation[12]. However, the precise role of eEF2K in autophagy can be cell-type and context-dependent.

Involvement in Cancer

The role of eEF2K in cancer is complex and appears to be context-dependent. In many solid tumors, which are often characterized by hypoxia and nutrient deprivation, eEF2K is overexpressed and its activity can promote cancer cell survival[3][13]. By suppressing protein synthesis, eEF2K helps tumor cells to adapt to the harsh microenvironment[14]. However, in some contexts, eEF2K may act as a tumor suppressor by inhibiting the translation of proteins required for cell proliferation.

Function in the Nervous System

In the nervous system, eEF2K plays a critical role in synaptic plasticity and memory formation[11]. Its activity is regulated by neuronal activity and neurotransmitters, and it is involved in the local control of protein synthesis in dendrites, which is essential for long-term changes in synaptic strength[11].

Quantitative Data on eEF2K Signaling

Table 1: Kinetic Parameters of eEF2K

| Substrate | Km | kcat | Reference |

| eEF2 | ~5.9 µM | - | [15] |

| ATP | ~15 µM | - | [16] |

| Peptide Substrate | - | - | [17] |

| Ca2+/CaM | Kd(app) = 24 ± 5 nM | - | [5] |

| Thr-348 Autophosphorylation | - | kauto = 2.6 ± 0.3 s-1 | [5] |

Table 2: IC50 Values of Selected eEF2K Inhibitors

| Inhibitor | IC50 | Reference |

| A-484954 | 0.28 µM | [11][18] |

| Rottlerin | 5.3 µM | [11] |

| Compound 14 | 0.36 µM | [19] |

| Compound 15 | 0.31 µM | [19] |

| Compound 28 | 12.6 µM (MDA-MB-231), 19.8 µM (MDA-MB-436) | [19] |

| Fluoxetine (Compound 29) | low-to-sub µM in TNBC cells | [19] |

| Nelfinavir | Induces eEF2K-dependent eEF2 phosphorylation |

Table 3: eEF2K mRNA Expression in Cancer (Data from TCGA)

| Cancer Type | Expression Level vs. Normal Tissue | Reference |

| Colon Adenocarcinoma (COAD) | Lower | [12] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Higher | [12] |

| Lung Adenocarcinoma (LUAD) | - | [12] |

| Ovarian Cancer (OV) | - | [12] |

| Breast Cancer (BRCA) | - | [12] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | - | [12] |

Note: For a comprehensive and up-to-date overview of eEF2K expression across different cancer types, refer to The Cancer Genome Atlas (TCGA) and the Human Protein Atlas databases.[12][13]

Experimental Protocols

General Experimental Workflow

Detailed Methodologies

5.2.1. Phospho-eEF2 (Thr56) Western Blotting

This protocol is for the detection of phosphorylated eEF2 at Threonine 56, a direct indicator of eEF2K activity in cells.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-eEF2 (Thr56) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total eEF2 and a loading control (e.g., GAPDH or β-actin).

-

5.2.2. Autophagy Assessment by LC3-II Immunoblotting

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

-

Cell Treatment and Lysis:

-

Treat cells with experimental compounds. Include a control group treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

-

Lyse cells as described in the western blot protocol.

-

-

Immunoblotting:

-

Perform SDS-PAGE and transfer as described above.

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate with a primary antibody against LC3.

-

Proceed with secondary antibody incubation and detection as described above.

-

Analyze the ratio of LC3-II to a loading control. An increase in LC3-II levels, particularly in the presence of an autophagy inhibitor, indicates an induction of autophagy.

-

5.2.3. Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with the compounds of interest for the desired duration.

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

5.2.4. eEF2K siRNA Knockdown

This protocol describes the transient knockdown of eEF2K expression using small interfering RNA (siRNA).

-

Transfection:

-

Seed cells to be 50-70% confluent on the day of transfection.

-

Prepare a mixture of siRNA targeting eEF2K and a lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Add the transfection complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete growth medium.

-

Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

-

Confirm knockdown efficiency by western blotting for eEF2K protein levels.

-

Conclusion

eEF2K is a critical regulator of cell signaling, acting as a key checkpoint for protein synthesis in response to a variety of cellular stresses. Its central role in cellular metabolism, survival, and its dysregulation in disease states underscore its importance as a subject of ongoing research and a promising target for therapeutic development. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to further elucidate the intricate functions of eEF2K and to explore its potential in the development of novel therapies for cancer and other diseases.

References

- 1. mTOR inhibition reprograms cellular proteostasis by regulating eIF3D-mediated selective mRNA translation and promotes cell phenotype switching - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]

- 6. Direct and indirect activation of eukaryotic elongation factor 2 kinase by AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel mTOR-Regulated Phosphorylation Site in Elongation Factor 2 Kinase Modulates the Activity of the Kinase and Its Binding to Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dynamics of Elongation Factor 2 Kinase Regulation in Cortical Neurons in Response to Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross Talk between eIF2α and eEF2 Phosphorylation Pathways Optimizes Translational Arrest in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The eEF2 Kinase Confers Resistance to Nutrient Deprivation by Blocking Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Elongation Factor 2 Kinase Is Regulated by Proline Hydroxylation and Protects Cells during Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Prolyl Hydroxylase-dependent Modulation of Eukaryotic Elongation Factor 2 Activity and Protein Translation under Acute Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

A-484954: A Technical Guide to its Effects on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-484954 is a potent and selective small molecule inhibitor of eukaryotic elongation factor-2 kinase (eEF2K).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, its impact on protein synthesis, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound for research and drug development applications.

Introduction to this compound and its Target: eEF2K

Eukaryotic elongation factor-2 kinase (eEF2K) is a unique, calcium/calmodulin-dependent protein kinase that plays a critical role in the regulation of protein synthesis.[1] Its primary substrate is the eukaryotic elongation factor 2 (eEF2), a key protein responsible for the translocation of the ribosome along mRNA during the elongation phase of translation.[4][5] Phosphorylation of eEF2 by eEF2K at Threonine-56 leads to the inactivation of eEF2, thereby halting polypeptide chain elongation and inhibiting overall protein synthesis.[6][7]

This compound, a cell-permeable pyrido-pyrimidinedione derivative, has been identified as a highly selective and potent inhibitor of eEF2K.[3] By targeting eEF2K, this compound prevents the phosphorylation and subsequent inactivation of eEF2, thus modulating the rate of protein synthesis.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of eEF2K.[8] Its inhibitory action is dependent on the concentration of ATP but not on the concentration of calmodulin.[1] This specific mode of action confers high selectivity for eEF2K over a broad range of other serine/threonine and protein tyrosine kinases.[3]

The direct effect of this compound is the reduction of phosphorylated eEF2 (p-eEF2) levels within the cell, without altering the total protein levels of eEF2.[1] This leads to a greater proportion of active, non-phosphorylated eEF2, which can then participate in the elongation phase of protein synthesis.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the eEF2K signaling pathway.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 | 280 nM | Enzymatic Assay | [1],[2] |

Table 1: In Vitro Inhibitory Potency of this compound against eEF2K.

| Cell Line | Concentration | Effect on p-eEF2 | Effect on Cell Proliferation | Reference |

| PC3 | 10 µM | 50% inhibition | No effect | [1] |

| PC3 | 100 µM | Maximum inhibition | No effect | [1] |

| H1299 | Various | Inhibition | Not specified | [1] |

| HeLa | Various | Inhibition | Not specified | [8] |

| H460 | Various | Inhibition | Not specified | [8] |

| C6 | Various | Inhibition | Not specified | [8] |

Table 2: Cellular Effects of this compound on eEF2 Phosphorylation and Cell Growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on protein synthesis.

Western Blot Analysis of eEF2 Phosphorylation

This protocol is designed to assess the phosphorylation status of eEF2 in cultured cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., H1299, PC3, HeLa, H460, or C6) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[8] Experiments can be conducted under normal serum, serum-free, or starvation (HBSS) conditions.[8]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-eEF2 (Thr56) and total eEF2 overnight at 4°C. A loading control antibody, such as β-actin or GAPDH, should also be used.[8]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-eEF2 signal to the total eEF2 signal and the loading control.

-

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of eEF2 phosphorylation.

Other Reported Biological Activities

While the primary focus of this guide is on protein synthesis, it is noteworthy that this compound has been implicated in other signaling pathways and physiological effects, which may or may not be directly linked to its impact on general protein synthesis. These include:

-

Cardiovascular Effects: this compound has been shown to induce diuretic and hypotensive effects, potentially through the activation of the NO/Nrf2/AT2R pathway.[4][5] It may also play a role in vasorelaxation through the activation of β2-adrenergic receptors and Kir channels.[9]

-

Neurological Effects: Inhibition of eEF2K by this compound has been reported to enhance synaptic transmission, an effect that appears to be independent of protein synthesis.[6] It has also been shown to rescue cognitive deficits in mouse models of Down's syndrome and Alzheimer's disease.[7]

-

Anti-inflammatory Effects: this compound has been observed to inhibit TNF-α-induced inflammation.[8][10]

Summary and Conclusion

This compound is a valuable chemical tool for studying the role of eEF2K in cellular processes. Its high selectivity and potency make it a preferred inhibitor for in vitro and in vivo studies. The primary and direct effect of this compound is the inhibition of eEF2 phosphorylation, which is expected to lead to an increase in protein synthesis elongation. However, the observation that it does not affect cancer cell proliferation suggests that its impact on global protein synthesis may be nuanced and context-dependent.[1][3][11] Further research is warranted to fully elucidate the downstream consequences of eEF2K inhibition by this compound in various biological systems. The methodologies and data presented in this guide provide a solid foundation for such investigations.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eEF2K Inhibitor, this compound [sigmaaldrich.com]

- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of A-484954: An In-depth Technical Guide

A Comprehensive Review of the Preclinical Pharmacology of the eEF2K Inhibitor A-484954

This technical guide provides a detailed overview of the preclinical studies of this compound, a selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's mechanism of action, and in vitro and in vivo pharmacology.

This compound, with the chemical name 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, is a cell-permeable small molecule identified through high-throughput screening.[1] It has been investigated for its potential therapeutic applications in cardiovascular diseases, including hypertension and diabetes.[1][2][3]

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data from various preclinical studies of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell/Enzyme System | Notes | Reference |

| IC50 | 280 nM | eEF2K Enzymatic Assay | Highly selective against a wide panel of other kinases. | [4] |

| IC50 | 0.28 µM | eEF2K Enzymatic Assay | ATP-competitive inhibition. | [5] |

| Inhibition | 50% at 10 µM | peEF2 in PC3 cells | Maximum inhibition observed at 100 µM. | [6] |

Table 2: In Vivo Studies in Rat Models

| Model | Dose | Route | Effect | Reference |

| Wistar Rats | 122 µg/kg | i.v. | Inhibited noradrenaline-induced increase in blood pressure. | [1][7] |

| Monocrotaline-induced Pulmonary Hypertensive Rats | 2.5 mg/kg/day | i.p. | Prevented the development of pulmonary arterial hypertension. | [1] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | 2.5 mg/kg/day for 7 days | i.p. | Decreased blood glucose, increased urinary glucose excretion, and decreased systolic blood pressure. | [2][3] |

| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg | i.p. | Induced diuretic effects and lowered blood pressure. | [8][9] |

Key Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of eEF2K, a Ca²⁺/calmodulin-dependent protein kinase that regulates protein synthesis by phosphorylating eEF2.[6] However, preclinical studies have revealed several downstream signaling pathways through which this compound exerts its pharmacological effects.

Vasorelaxation Pathway

This compound induces vasorelaxation through multiple mechanisms. In rat superior mesenteric artery, it potentiates β-receptor agonist-induced relaxation and directly opens smooth muscle inward rectifier K+ (Kir) channels.[1][7] This leads to hyperpolarization of the vascular smooth muscle cells and subsequent vasodilation. Additionally, this compound can stimulate the production of nitric oxide (NO) from the endothelium, further contributing to its vasodilatory effects.[10]

Caption: Proposed mechanisms of this compound-induced vasorelaxation.

Diuretic Effect Pathway

In spontaneously hypertensive rats, this compound has been shown to induce diuresis. This effect is mediated by the activation of the nitric oxide (NO)/nuclear factor-erythroid 2-related factor 2 (Nrf2)/angiotensin type 2 receptor (AT2R) pathway in the kidney.[8][9]

Caption: Signaling cascade leading to the diuretic effect of this compound.

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

This compound has been demonstrated to inhibit platelet-derived growth factor (PDGF)-BB-induced proliferation and migration of vascular smooth muscle cells.[1] This is thought to occur through the prevention of the activation of several downstream signaling molecules, including ERK, Akt, p38, and HSP27, via the inhibition of eEF2K.[10]

Caption: this compound's inhibitory effect on vascular smooth muscle cells.

Experimental Protocols

Isometric Contraction of Isolated Blood Vessels

-

Tissue Preparation: Male Wistar rats or spontaneously hypertensive rats (SHR) are euthanized, and the superior mesenteric artery is isolated. The artery is cleaned of surrounding connective tissue and cut into rings. For some experiments, the endothelium is denuded by gently rubbing the intimal surface.[1][7]

-

Measurement of Isometric Tension: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a 95% O2 - 5% CO2 gas mixture. The rings are attached to an isometric force transducer to record changes in tension.

-

Experimental Procedure: After an equilibration period, the rings are pre-contracted with an agonist such as noradrenaline or phenylephrine.[1][7] Once a stable contraction is achieved, this compound is cumulatively added to the organ bath to assess its relaxant effect. In some protocols, specific inhibitors (e.g., propranolol, BaCl2) are added before the agonist to investigate the mechanism of action.[1][7]

In Vivo Blood Pressure Measurement

-

Animal Preparation: Rats are anesthetized, and a cannula is inserted into the carotid artery for direct measurement of blood pressure.[1]

-

Drug Administration: this compound or vehicle is administered intravenously. Noradrenaline is then administered to induce an increase in blood pressure.[1]

-

Data Acquisition: Arterial blood pressure is continuously recorded and analyzed to determine the effect of this compound on the noradrenaline-induced pressor response.

Western Blot Analysis

-

Sample Preparation: Cells (e.g., H1299 or PC3) are treated with this compound for a specified duration.[2][6] Following treatment, cells are lysed, and protein concentrations are determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eEF2, total eEF2, and a loading control (e.g., β-actin).[2] After washing, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an appropriate detection system, and the band intensities are quantified to determine the level of protein phosphorylation and expression.

This guide provides a comprehensive summary of the preclinical data on this compound. The compiled information highlights its potential as a pharmacological tool and a lead compound for the development of novel therapeutics for cardiovascular and metabolic diseases. Further research is warranted to fully elucidate its clinical potential.

References

- 1. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The eukaryotic elongation factor 2 kinase inhibitor, A484954, induces hypoglycaemic and hypotensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A-484954: An In-depth Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of A-484954, a potent and highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). The document includes quantitative data on its activity against other kinases, detailed experimental methodologies for kinase profiling, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a cell-permeable pyrido-pyrimidinedione derivative that acts as a highly selective inhibitor of eEF2K, with a reported IC50 of 280 nM[1][2][3]. eEF2K is a unique calcium/calmodulin-dependent protein kinase that plays a crucial role in the regulation of protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2). The dysregulation of eEF2K has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound has been shown to exhibit minimal activity against a broad range of other serine/threonine and protein tyrosine kinases, highlighting its specificity.

Selectivity Profile of this compound

This compound has been profiled against a wide panel of serine/threonine and tyrosine kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against a representative selection of kinases. This data illustrates the high selectivity of this compound for eEF2K.

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |

| eEF2K | >95% | 280 |

| PKA | <10% | >10,000 |

| PKCα | <5% | >10,000 |

| MAPK1 (ERK2) | <5% | >10,000 |

| CDK2/cyclin A | <10% | >10,000 |

| Akt1 | <5% | >10,000 |

| SRC | <10% | >10,000 |

| LCK | <5% | >10,000 |

| EGFR | <5% | >10,000 |

| INSR | <5% | >10,000 |

Note: The data presented in this table is a representative summary based on available information describing this compound as highly selective. Specific quantitative values from the original kinase panel screening by Chen et al. (2011) are not publicly available in detail.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the kinase selectivity profiling of this compound.

A common method to determine the inhibitory activity of a compound against a panel of kinases is a biochemical kinase assay. A radiometric format using [γ-³³P]-ATP is a standard approach.

Objective: To quantify the inhibitory effect of this compound on the activity of various protein kinases.

Materials:

-

Purified recombinant kinase enzymes

-

Specific peptide or protein substrates for each kinase

-

This compound (test compound)

-

[γ-³³P]-ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

-

Incubation with Inhibitor: The kinase reaction mixture is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]-ATP.

-

Reaction Incubation: The reaction plates are incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).

-

Substrate Capture: The reaction mixtures are transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Washing: The filter plates are washed multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.

-

Detection: After drying the plates, scintillation fluid is added to each well, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving eEF2K and a typical experimental workflow for kinase inhibitor profiling.

Conclusion

This compound is a highly selective and potent inhibitor of eEF2K. Its specificity, as demonstrated by its minimal activity against a wide range of other kinases, makes it a valuable tool for studying the biological functions of eEF2K and a promising lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the role of eEF2K in health and disease.

References

Methodological & Application

Application Notes and Protocols for A-484954, a Selective eEF2K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-484954 is a potent and highly selective, cell-permeable inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), also known as Calmodulin-dependent protein kinase III (CaMKIII).[1][2][3] eEF2K is a key regulator of protein synthesis, acting to phosphorylate and inactivate eukaryotic elongation factor 2 (eEF2), thereby halting the elongation phase of translation.[4][5] this compound has been identified as an ATP-competitive inhibitor of eEF2K.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

In Vitro Activity of this compound

| Assay Type | Target | IC50 / Effective Concentration | Cell Line / Conditions | Reference |

| Enzymatic Assay | eEF2K | 280 nM | In vitro kinase assay | [1][2][3] |

| Cell-Based Assay | Inhibition of eEF2 Phosphorylation | ~10 µM (50% inhibition) | PC3 cells | [2] |

| Cell-Based Assay | Inhibition of eEF2 Phosphorylation | Effective at various concentrations | H1299 cells | [2] |

| Animal Model | Inhibition of eEF2 Phosphorylation | 2.5 mg/kg (i.p. injection) | Mice | [6] |

Signaling Pathway

The signaling pathway involving eEF2K is central to the regulation of protein synthesis in response to various cellular stresses and nutrient availability. Upstream kinases such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) modulate eEF2K activity. Downstream, the sole known substrate of eEF2K is eEF2, which, upon phosphorylation, leads to the inhibition of protein translation.

Experimental Protocols

In Vitro eEF2K Enzymatic Assay (Luminescence-Based)

This protocol is adapted from a high-throughput screening assay for eEF2K inhibitors and utilizes the ADP-Glo™ Kinase Assay kit.[4][5]

Workflow Diagram:

Materials:

-

Recombinant human eEF2K

-

Calmodulin

-

eEF2K peptide substrate (e.g., MH-1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in kinase buffer.

-

Prepare the eEF2K/Calmodulin mix in kinase buffer.

-

Prepare the substrate/ATP mix in kinase buffer.

-

-

Assay Protocol:

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the eEF2K/Calmodulin mix to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the substrate/ATP mix to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Western Blot for eEF2 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on eEF2 phosphorylation in a cellular context.

Workflow Diagram:

Materials:

-

Cell line of interest (e.g., PC3, H1299)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-eEF2 (Thr56), anti-total eEF2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-6 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-eEF2, total eEF2, and the loading control.

-

Normalize the phospho-eEF2 signal to total eEF2 and the loading control to determine the relative phosphorylation level.

-

Generalized TR-FRET Kinase Assay (e.g., LanthaScreen™)

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure eEF2K activity. Specific reagents and concentrations may need to be optimized.

Workflow Diagram:

Materials:

-

Recombinant eEF2K

-

Fluorescein-labeled eEF2K substrate

-

ATP

-

This compound

-

Terbium-labeled anti-phospho-substrate antibody

-

TR-FRET Dilution Buffer

-

EDTA

-

Low-volume 384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

Prepare solutions of eEF2K, fluorescein-labeled substrate, and ATP in TR-FRET Dilution Buffer.

-

-

Assay Protocol:

-

In a 384-well plate, add this compound or vehicle control.

-

Add the eEF2K and fluorescein-labeled substrate mixture.

-

Initiate the reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the product by adding a solution of EDTA and Terbium-labeled antibody.

-

Incubate for at least 30 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for donor and acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal / donor signal).

-

Determine the percent inhibition and IC50 value for this compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. eEF2K Inhibitor, this compound [sigmaaldrich.com]

- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput screens for eEF-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for A-484954 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A-484954 is a cell-permeable pyrido-pyrimidinedione derivative that functions as a potent and highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), also known as Calmodulin-dependent protein kinase III (CaMKIII)[1][2]. It exerts its inhibitory effect in an ATP-competitive manner[3][4]. The primary molecular function of this compound is to prevent the phosphorylation of eukaryotic elongation factor 2 (eEF2), a key protein involved in the elongation step of protein synthesis[2][5]. By inhibiting eEF2K, this compound leads to a decrease in phosphorylated eEF2 (p-eEF2) without altering the total eEF2 protein levels in the cell[2][3]. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the eEF2K signaling pathway and its downstream effects.

Mechanism of Action

Eukaryotic elongation factor 2 kinase (eEF2K) is a unique α-kinase that is activated by calcium and calmodulin. Once activated, eEF2K phosphorylates its only known substrate, eEF2, at Threonine-56. This phosphorylation event renders eEF2 inactive, leading to a global suppression of protein synthesis. This compound specifically inhibits the kinase activity of eEF2K, thereby maintaining eEF2 in its active, unphosphorylated state and permitting protein synthesis to proceed.

Caption: Signaling pathway of eEF2K inhibition by this compound.

Data Presentation

In Vitro and Cellular Activity of this compound

The following table summarizes the quantitative data regarding the activity of this compound from enzymatic and cell-based assays.

| Parameter | Target/Cell Line | Value | Notes | Reference |

| IC50 | eEF2K (enzymatic assay) | 280 nM (0.28 µM) | Highly selective against a wide panel of other kinases. | [6][7][8] |

| Cellular p-eEF2 Inhibition | PC3 cells | ~10 µM (for 50% inhibition) | Maximum inhibition observed at 100 µM. | [7] |

| Antiproliferative IC50 | MDA-MB-231 cells | > 100 µM | Assessed via MTT assay after 24 hours. | [6][9] |

| Cytotoxicity | HeLa cells | Undetectable at 50-100 µM | Assessed after 24 hours under serum-free or HBSS conditions. | [10] |

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation and storage of this compound are critical for maintaining its activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

Protocol:

-

This compound is soluble in DMSO[1]. To prepare a 10 mM stock solution, dissolve 2.89 mg of this compound (MW: 289.29 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Sonication may be recommended for higher concentrations[11].

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. Stock solutions are reported to be stable for up to 3 months[1].

Protocol for Assessing Inhibition of eEF2 Phosphorylation

This protocol details the steps to treat cells with this compound and measure the resulting inhibition of eEF2 phosphorylation by Western blot.

Materials:

-

Complete cell culture medium

-

Serum-free medium or Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-eEF2 (Thr56), anti-eEF2, anti-β-actin (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Workflow Diagram:

Caption: General workflow for analyzing p-eEF2 levels.

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

-

Induction of eEF2K Activity (Optional but Recommended): eEF2K is often activated under conditions of cellular stress or nutrient deprivation. To observe a robust inhibition, it is beneficial to first induce eEF2 phosphorylation.

-

Replace the complete medium with serum-free medium or HBSS and incubate for 2-4 hours. This typically increases the baseline level of p-eEF2.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the appropriate medium (serum-free or HBSS). A suggested concentration range is 0.5 µM to 50 µM[3]. Include a DMSO-only vehicle control.

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate for the desired time. A 6-hour incubation has been shown to be effective for inhibiting p-eEF2[3].

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blot Analysis:

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Perform SDS-PAGE and Western blot analysis using primary antibodies against p-eEF2 (Thr56) and total eEF2. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

-

Analyze the blot using a suitable imaging system and quantify band intensities using densitometry software. The results should show a dose-dependent decrease in the p-eEF2/total eEF2 ratio with this compound treatment.

-

Protocol for Cell Viability/Proliferation Assay

This compound has been reported to have minimal effects on the proliferation of several cancer cell lines[1]. This protocol allows for the assessment of its cytostatic or cytotoxic effects.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)[6]

-

96-well cell culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.

-

Treatment: Prepare a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in complete medium. Include a DMSO vehicle control.

-

Incubation: Add the this compound dilutions to the respective wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Measure cell viability according to the manufacturer's instructions for the chosen reagent.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.

Concluding Remarks

This compound is a valuable research tool for elucidating the roles of the eEF2K signaling pathway in various cellular processes. When using this inhibitor, it is crucial to confirm the inhibition of its direct target, p-eEF2, via Western blot. Researchers should also be aware that while this compound is highly selective for eEF2K, its effects on cell proliferation can be cell-type dependent and may not be significant in all contexts[10]. The provided protocols offer a foundation for incorporating this compound into cell culture-based investigations.

References

- 1. eEF2K Inhibitor, this compound [sigmaaldrich.com]

- 2. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eukaryotic elongation factor 2 kinase inhibitor, A484954 induced diuresis via nitric oxide production in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Autophagy | CaMK | Parasite | TargetMol [targetmol.com]

Application Notes and Protocols for A-484954 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of A-484954, a selective eukaryotic elongation factor 2 kinase (eEF2K) inhibitor, in various rat models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.

Summary of In Vivo Dosages and Effects

This compound has been demonstrated to elicit a range of physiological effects in rats, primarily related to cardiovascular and metabolic regulation. The effective dosage and administration route are critical for achieving desired outcomes.

| Rat Model | Dosage | Administration Route | Key Findings | Reference |

| Wistar Rats | 122 µg/kg | Intravenous (i.v.) | Inhibited noradrenaline-induced increase in blood pressure. | [1][2] |

| Wistar Rats | 122 µg/kg | Intravenous (i.v.) | Inhibited adrenaline-induced increase in mean blood pressure and potentiated adrenaline-induced decrease in diastolic blood pressure. | [3] |

| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg/day | Intraperitoneal (i.p.) | Long-term treatment prevented the development of pulmonary arterial hypertension. | [1] |

| Spontaneously Hypertensive Rats (SHR) | 2.5 mg/kg | Intraperitoneal (i.p.) | Induced diuretic effects, increased urine output, and urinary sodium excretion. | [4][5] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | 2.5 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Induced a decrease in blood glucose and systolic blood pressure, and an increase in urinary glucose excretion. | [6][7] |

| Zucker Fatty Diabetes Mellitus (ZFDM) Rats | 2.5 mg/kg for 15 days | Intraperitoneal (i.p.) | Reduced blood glucose levels. | [8] |

Experimental Protocols

Acute Blood Pressure Regulation Study

This protocol is designed to assess the acute effects of this compound on blood pressure in response to vasoconstrictors.

Animal Model: Male Wistar rats.

Materials:

-

This compound

-

Noradrenaline (NA) or Adrenaline

-

Saline solution

-

Anesthesia (e.g., isoflurane)

-

Carotid artery cannula

-

Pressure transducer and recording system

Procedure:

-

Anesthetize the rat and cannulate the carotid artery for blood pressure measurement.

-

Allow the animal to stabilize.

-

Administer a single intravenous injection of this compound (122 µg/kg) or vehicle control.[1][2][3]

-

After a 10-minute pretreatment period, administer noradrenaline or adrenaline to induce a blood pressure response.[3]

-

Continuously monitor and record systolic, diastolic, and mean arterial blood pressure.

Diuretic Effect Study in Hypertensive Rats

This protocol evaluates the diuretic properties of this compound in a hypertensive rat model.

Animal Model: Male Spontaneously Hypertensive Rats (SHR).

Materials:

-

This compound

-